molecular formula C21H27N5O3 B2796043 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 922119-57-1

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2796043
CAS No.: 922119-57-1
M. Wt: 397.479
InChI Key: GIZAZJGFKSWNCT-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Julolidines Synthesis : A study by Katritzky et al. (1996) explores the synthesis of julolidines, compounds that share structural similarities with tetrahydroquinoline derivatives. The research outlines a convenient synthesis method using benzotriazole methodology, leading to various julolidines with potential applications in medicinal and organic chemistry (Katritzky et al., 1996).

  • Pyrrolidine and Tetrahydroquinoline Derivatives : Lu and Shi (2007) report on the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, yielding pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. These findings highlight a facile synthetic protocol for producing compounds that may have relevance to the research on N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, given their structural components (Lu & Shi, 2007).

Potential Applications

  • Histamine-3 Receptor Antagonists : Zhou et al. (2012) discuss the development of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Although not directly mentioning the specific compound , this research indicates the potential biological activity of related structures in targeting neurotransmitter receptors, suggesting a framework for investigating similar compounds (Zhou et al., 2012).

  • Photolysis and Pyrolysis Studies : Singh and Prager (1992) explored the chemistry of 5-oxodihydroisoxazoles, including reactions relevant to isoxazolyl and tetrahydroquinoline frameworks. Their work on photolysis and pyrolysis provides insight into the reactivity and transformation pathways of such compounds, potentially informing the synthetic strategies and applications of N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (Singh & Prager, 1992).

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-25-9-4-5-15-13-16(6-7-17(15)25)18(26-10-2-3-11-26)14-22-20(27)21(28)23-19-8-12-29-24-19/h6-8,12-13,18H,2-5,9-11,14H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZAZJGFKSWNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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